(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorophenyl group, a methoxyimino group, and a dihydroindolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps:
Formation of the Indolone Core: The indolone core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via an oximation reaction, where the ketone group of the indolone is reacted with methoxyamine hydrochloride in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where the indolone derivative reacts with a chlorobenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indolone derivatives.
Substitution: Formation of substituted indolone derivatives with various functional groups.
Scientific Research Applications
(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
- (3Z)-3-{[(3-bromophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
- (3Z)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
Uniqueness
(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(3Z)-3-[(3-chlorophenyl)methoxyimino]-1-phenylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-8-6-7-15(13-16)14-26-23-20-18-11-4-5-12-19(18)24(21(20)25)17-9-2-1-3-10-17/h1-13H,14H2/b23-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXLWUDDLGPTSF-ATJXCDBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC(=CC=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC(=CC=C4)Cl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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